Regioisomeric Position: Methyl Group at C6 vs. C7 vs. C8 — Quantified Structural Differentiation
The target compound bears methyl substituents at positions 2 and 6 of the imidazo[1,2-a]pyridine ring. Its closest commercially available regioisomers — 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-37-5) and 4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-40-0) — share the identical molecular formula (C12H12N4S) and molecular weight (244.32) but differ in the position of the second methyl group by one or two carbon positions on the pyridine ring . In the imidazo[1,2-a]pyridine kinase inhibitor class, the methyl substitution position has been shown to critically affect biological activity: Hayakawa et al. (2007) reported that structural modification of the imidazo[1,2-a]pyridine core, including substituent repositioning, was essential to achieving potent and selective PI3K p110α inhibition (IC50 = 0.0028 µM for the optimized thiazole derivative 12 vs. the parental compound 2g) [1].
| Evidence Dimension | Methyl substituent position on imidazo[1,2-a]pyridine ring |
|---|---|
| Target Compound Data | Methyl groups at positions 2 and 6; SMILES: Cc1ccc2nc(C)c(-c3csc(N)n3)n2c1 |
| Comparator Or Baseline | 2,7-regioisomer (CAS 886507-37-5): methyl at C7; 2,8-regioisomer (CAS 886507-40-0): methyl at C8. Both share C12H12N4S, MW 244.32. |
| Quantified Difference | Methyl group position shifted by 1 carbon atom (C6→C7) or 2 carbon atoms (C6→C8) on the fused pyridine ring; distinct CAS numbers confirm non-interchangeable chemical identities. |
| Conditions | Structural identity verified by SMILES notation and CAS registry; vendor purity ≥98% (Leyan, MolCore) . |
Why This Matters
In kinase inhibitor SAR, a single-atom shift in substituent position can determine kinase selectivity and potency; procurement of the incorrect regioisomer invalidates SAR continuity and may yield negative or misleading screening results.
- [1] Hayakawa M, Kaizawa H, Kawaguchi K, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2007;15(1):403-12. View Source
